molecular formula C13H8F3NO B4451436 2,5-difluoro-N-(2-fluorophenyl)benzamide

2,5-difluoro-N-(2-fluorophenyl)benzamide

Cat. No.: B4451436
M. Wt: 251.20 g/mol
InChI Key: ZZALCWHZCWDJBX-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(2-fluorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of three fluorine atoms attached to the benzene ring and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(2-fluorophenyl)benzamide typically involves the reaction of 2,5-difluorobenzoyl chloride with 2-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. This may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used for the reduction of the amide group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Major Products Formed

    Substitution: Products with different functional groups replacing the fluorine atoms.

    Reduction: Formation of 2,5-difluoro-N-(2-fluorophenyl)aniline.

    Oxidation: Formation of 2,5-difluorobenzoic acid derivatives.

Scientific Research Applications

2,5-difluoro-N-(2-fluorophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique fluorine substitution pattern makes it useful in the development of advanced materials with specific properties, such as increased hydrophobicity and chemical stability.

    Biological Studies:

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(2-fluorophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, leading to improved therapeutic efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar structure with different fluorine substitution pattern.

    2,5-difluorobenzamide: Lacks the additional fluorine atom on the phenyl ring.

    2,5-difluorobenzoic acid: Contains a carboxylic acid group instead of an amide group.

Uniqueness

2,5-difluoro-N-(2-fluorophenyl)benzamide is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications requiring high chemical stability and specific interactions with biological targets.

Properties

IUPAC Name

2,5-difluoro-N-(2-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-8-5-6-10(15)9(7-8)13(18)17-12-4-2-1-3-11(12)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZALCWHZCWDJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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